molecular formula C9H6ClFO B2595734 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881190-94-9

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2595734
CAS No.: 881190-94-9
M. Wt: 184.59
InChI Key: JCNGXSRBMDBMDW-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO . It’s a solid substance with a molecular weight of 184.6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine-membered carbon ring, with a chlorine atom attached to one carbon and a fluorine atom attached to another . The exact 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 184.6 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis and Rearrangements

Novel methods for the stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes have been developed, which include the use of Selectfluor and Deoxo-Fluor for rearrangements. These methods allow for the introduction of various substituents, including chloro, fluoro, and hydroxy groups, showcasing the compound's utility in complex organic synthesis processes (Krow et al., 2004).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the synthesis of fluorinated indolone derivatives has been reported for potential neuroprotective agents. For instance, (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one was synthesized and evaluated for its biodistribution in rodents, illustrating the compound's relevance in developing radio-labeled materials for neurological studies (Dischino et al., 2003).

Material Science

In material science, the synthesis and study of halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been explored for creating pentasubstituted pyridines. These compounds serve as valuable building blocks in the development of novel materials and have implications in medicinal chemistry research (Wu et al., 2022).

Antimicrobial Activity

Research into the antimicrobial properties of various synthesized compounds, including derivatives of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, has shown some compounds exhibiting excellent to good antibacterial activity. This indicates the potential of such fluorinated and chlorinated compounds in developing new antimicrobial agents (Mistry et al., 2016).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-chloro-6-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGXSRBMDBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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